1,2,2,3-Tetramethylcyclopent-3-enol

Catalog No.
S15027312
CAS No.
74055-14-4
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,2,3-Tetramethylcyclopent-3-enol

CAS Number

74055-14-4

Product Name

1,2,2,3-Tetramethylcyclopent-3-enol

IUPAC Name

1,2,2,3-tetramethylcyclopent-3-en-1-ol

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-7-5-6-9(4,10)8(7,2)3/h5,10H,6H2,1-4H3

InChI Key

ODKUFQPJLRUDGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)(C)O

1,2,2,3-Tetramethylcyclopent-3-enol is a cyclic organic compound with the molecular formula C9H16OC_9H_{16}O. This compound features a cyclopentene ring substituted with four methyl groups and a hydroxyl group. Its structure contributes to unique chemical properties and reactivity, making it of interest in various fields including organic chemistry and pharmacology.

Due to the presence of the double bond in the cyclopentene ring and the hydroxyl group. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, particularly under acidic conditions where it can be converted to a better leaving group.
  • Electrophilic Addition: The double bond can react with electrophiles, leading to the formation of various addition products.
  • Dehydration Reactions: Under certain conditions, this compound can lose water to form more stable alkenes or aromatic compounds.

Experimental studies have shown that 1,2,2,3-tetramethylcyclopent-3-enol exhibits unique solvolytic behavior due to steric hindrance from the methyl groups, affecting its reactivity compared to less substituted analogs .

Research indicates that 1,2,2,3-tetramethylcyclopent-3-enol possesses notable biological activities. It has been identified as a component of essential oils from plants like Arnica montana, where it contributes to antimicrobial and anticancer properties . Specifically:

  • Antimicrobial Activity: Studies demonstrate its effectiveness against various bacterial strains, showcasing potential as a natural preservative or therapeutic agent .
  • Anticancer Properties: In vitro studies reveal that this compound can induce apoptosis in cancer cell lines, suggesting its potential role in cancer therapy .

The synthesis of 1,2,2,3-tetramethylcyclopent-3-enol can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of suitable precursors using Lewis acids like titanium tetrachloride under controlled temperatures .
  • Hydrolysis of Precursors: Another method includes hydrolyzing alkylated cyclopentenes to yield the desired alcohol.
  • Natural Extraction: It can also be isolated from natural sources such as Arnica montana through steam distillation or solvent extraction techniques.

1,2,2,3-Tetramethylcyclopent-3-enol finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for use in developing antimicrobial and anticancer drugs.
  • Fragrance Industry: Its pleasant odor profile makes it suitable for use in perfumes and aromatherapy products.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis for creating more complex molecules.

Interaction studies have focused on how 1,2,2,3-tetramethylcyclopent-3-enol interacts with biological macromolecules. Notably:

  • Binding Affinity: Molecular docking studies indicate that it forms hydrogen bonds with key amino acids in target proteins, enhancing its biological efficacy .
  • Synergistic Effects: When combined with other compounds or antibiotics, it shows synergistic effects that could improve antimicrobial activity against resistant strains .

Several compounds share structural similarities with 1,2,2,3-tetramethylcyclopent-3-enol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-MethylcyclopenteneMonomethylated cyclopenteneLower steric hindrance; more reactive than tetramethyl variant.
1,2-DimethylcyclopenteneDimethylated cyclopenteneSimilar reactivity but less sterically hindered than tetramethyl.
2-MethylcyclopentanolHydroxyl group on a methylated cyclopenteneExhibits different solubility and reactivity patterns.
1,3-CyclopentadieneDiene structureMore reactive due to conjugated double bonds.

The uniqueness of 1,2,2,3-tetramethylcyclopent-3-enol lies in its high degree of steric hindrance due to multiple methyl groups around the double bond and hydroxyl group. This configuration affects both its chemical reactivity and biological activity compared to less substituted analogs.

The synthesis of alkylated cyclic alcohols has evolved from classical acid-catalyzed cyclization methods to modern strategies leveraging transition-metal catalysts and radical chemistry. Early approaches relied on stoichiometric reagents, such as the use of samarium diiodide (SmI₂) and samarium triiodide (SmI₃) for reductive cyclodimerization of α,β-unsaturated ketones. For instance, a one-pot cascade reaction mediated by SmI₃ and SmI₂ enabled the stereoselective formation of 2-aroyl-1,3,4-triarylcyclopentanol derivatives from aryl aldehydes and α-haloketones, achieving yields of 52–64%. This method highlighted the dual role of samarium reagents in facilitating both aldol condensation and cyclodimerization, circumventing the need for intermediate isolation.

Radical-based strategies further expanded the synthetic toolbox. The radical ring-opening oxyimidation of strained cyclobutanols and cyclopropanols, for example, produced ω-functionalized ketones via cross-recombination between alkyl and N-oxyl radicals. By balancing the generation rates of carbon-centered and N-oxyl radicals, this method suppressed competitive dimerization pathways, achieving yields up to 82%. Such advances underscored the importance of kinetic control in accessing structurally complex alcohols.

Recent developments in bifunctional catalysis have enabled base-free alkylation processes. Iridium complexes with N-heterocyclic carbene (NHC) ligands, functionalized with alkoxide groups, demonstrated remarkable efficiency in alcohol dehydrogenation and imine reduction. While not directly applied to tetramethylcyclopentenol synthesis, these studies provided mechanistic insights into cooperative metal-ligand interactions, informing the design of catalysts for analogous transformations.

Key Advances in Alkylated Cyclic Alcohol Synthesis

Synthesis MethodKey Reagents/CatalystsSubstrate ScopeYield RangeReference
Samarium-mediated cyclodimerizationSmI₃, SmI₂Aryl aldehydes, α-haloketones52–64%
Radical ring-opening oxyimidationN-Oxyl radicalsCyclobutanols, cyclopropanolsUp to 82%
Hydrodeoxygenation of furfuralCopper catalystsFurfural derivativesNot reported

Positional Isomerism in Tetramethylcyclopentenol Systems

Positional isomerism in tetramethylcyclopentenols arises from the spatial arrangement of methyl groups on the cyclopentene ring, profoundly influencing physicochemical properties and reactivity. For 1,2,2,3-tetramethylcyclopent-3-enol, the placement of methyl groups at the 1-, 2-, 2-, and 3-positions introduces steric strain and electronic effects that dictate thermodynamic stability and regioselectivity in downstream reactions.

The synthesis of such isomers often hinges on the choice of starting materials and reaction conditions. For instance, samarium-mediated cyclodimerization of α,β-unsaturated ketones favors the formation of cis-fused cyclopentanol derivatives due to the stereoelectronic preferences of the samarium enolate intermediate. In contrast, radical-based methods enable access to trans-isomers by leveraging the conformational flexibility of radical intermediates during ring-opening and recombination.

Impact of Methyl Group Positioning on Stability and Reactivity

  • Steric Effects: Isomers with adjacent methyl groups (e.g., 1,2,2,3 vs. 1,2,3,3) exhibit increased steric hindrance, destabilizing the molecule and reducing yields in cyclization reactions.
  • Electronic Effects: Electron-donating methyl groups at the 3-position enhance the nucleophilicity of the hydroxyl group, facilitating etherification or esterification.
  • Ring Strain: The cyclopentene ring’s inherent angle strain is exacerbated by bulky substituents, influencing selectivity in ring-opening reactions.

Comparative Analysis of Tetramethylcyclopentenol Isomers

IsomerMethyl Group PositionsSynthetic RouteKey Stability Factors
1,2,2,3-Tetramethyl1,2,2,3Samarium-mediated cyclodimerizationModerate steric hindrance
1,2,3,3-Tetramethyl1,2,3,3Radical ring-opening oxyimidationHigh ring strain

The regioselective synthesis of 1,2,2,3-tetramethylcyclopent-3-enol remains challenging due to competing isomerization pathways. Recent studies suggest that Lewis acid catalysts, such as copper-based systems used in furfural hydrodeoxygenation, could be adapted to modulate selectivity by stabilizing transition states through coordination to the hydroxyl group.

Enantioselective Synthesis Strategies

The development of enantioselective synthesis strategies for cyclic terpene alcohols has emerged as a critical research domain, driven by the need to access stereochemically defined molecular architectures with high precision [3] [4]. Contemporary methodological approaches emphasize the integration of catalytic asymmetric transformations with mechanistic understanding of stereochemical control elements [5] [6].

Asymmetric Catalytic Ring-Closing Metathesis

Asymmetric catalytic ring-closing metathesis has demonstrated significant potential for the construction of cyclic terpene alcohol frameworks through kinetic resolution processes [7]. Chiral molybdenum alkylidene complexes, specifically those bearing tetrakis(trifluoromethyl)-substituted ligand systems, have been employed to achieve enantioselective cyclization of racemic diene substrates [7]. The mechanistic pathway involves initial coordination of the more reactive terminal olefin to the chiral catalyst center, followed by metallacyclobutane formation and subsequent ring closure onto α,β-unsaturated carbonyl functionalities [8].

Research investigations utilizing complexes such as (R,R)-Mo(CHCMe2Ph)(NAr)(TBEC) have revealed that the enantioselectivity of the ring-closing metathesis process is governed by the differential activation energies between competing transition state geometries [7]. The observed enantiomeric excesses, while modest in initial implementations, demonstrate the feasibility of asymmetric induction through chiral alkylidene catalysts in ring-closing metathesis transformations [7]. The reaction proceeds through a tandem sequence involving ring-opening of substituted cyclopentene intermediates followed by ring-closing onto the α,β-unsaturated carbonyl substrate [8].

Biocatalytic stereocontrolled cyclization strategies have provided complementary approaches to asymmetric ring formation, with squalene-hopene cyclase variants achieving exceptional stereoselectivity levels of 88-94% in the formation of cyclic terpene scaffolds [3]. These enzymatic systems demonstrate remarkable control over the stereochemical outcome of cyclization through active site engineering and substrate-focused optimization [3]. The mechanistic insights reveal that the biocatalytic head-to-tail cyclization process can be customized through mechanism-guided enzyme engineering approaches [3].

Synthesis MethodCatalyst SystemStereoselectivity (ee%)Product Type
Asymmetric Ring-Closing MetathesisChiral molybdenum alkylidene complexesModest to lowCyclic alkenes
Biocatalytic Stereocontrolled CyclizationSqualene-hopene cyclase variants88-94%Cyclic terpene scaffolds
Rhodium-Catalyzed Domino SequenceRhodium carbene with vinyldiazoacetates>99%Cyclopentanes with four stereocenters
Enzymatic Resolution via HydrolysisMicrobial esterasesHigh optical purityChiral terpene alcohols

Stereochemical Control in Multi-Methyl Substitution

The stereochemical control mechanisms operative in multi-methyl substitution patterns represent fundamental determinants of reaction selectivity and product distribution in cyclic terpene alcohol synthesis [9] [10]. The Thorpe-Ingold effect constitutes a primary mechanistic paradigm, wherein gem-disubstitution at strategic positions results in dramatic rate enhancements of up to 200-fold for cyclization processes [9]. This effect operates through the geometric constraint imposed by geminal methyl groups, which reduces the effective bond angles and predisposes the molecular framework toward intramolecular ring closure [9].

The reactive-rotamer hypothesis provides additional mechanistic insight into stereochemical control, postulating that conformational pre-organization of multi-methylated precursors selectively populates reactive conformers that favor the desired cyclization pathway [9]. Experimental evidence supporting this mechanism includes the observation that simultaneous replacement of all four hydrogens in 2-chloroethanol with methyl groups produces cyclization rate increases exceeding 10^4-fold [9].

Stereopopulation control mechanisms operate through the selective stabilization of specific conformational states within multi-methylated cyclic systems [9]. X-ray crystallographic measurements of substituted malonic acid derivatives have demonstrated that the introduction of gem-dimethyl substitution reduces the angle between carboxyl groups from 110° to 106.2°, illustrating the geometric basis for enhanced reactivity [9]. The facilitated transition hypothesis explains these observations through reduced activation energies in transition states stabilized by methyl substituent interactions [9].

Control MechanismDescriptionRate EnhancementApplication
Thorpe-Ingold Effectgem-Disubstitution increases cyclization rate200-fold increaseRing closure reactions
Reactive-Rotamer HypothesisConformational pre-organization favors ring closureSignificantMedium ring formation
Facilitated Transition HypothesisReduced activation energy in transition stateModerateTransition state stabilization
Stereopopulation ControlSelective population of reactive conformersHigh selectivityDiastereomer control

The relief of ground-state strain provides thermodynamic driving force for cyclization reactions in highly substituted systems [9]. This mechanism becomes particularly relevant in tetramethyl-substituted cyclopentene derivatives, where the accumulated steric interactions in acyclic precursors create favorable thermodynamic conditions for ring closure [11]. Computational studies have validated these mechanistic paradigms through detailed analysis of conformational energy surfaces and transition state geometries [12].

Computational Reaction Pathway Modeling

Computational reaction pathway modeling has evolved into an indispensable tool for understanding the mechanistic complexities associated with cyclic terpene alcohol synthesis [13] [14] [15]. The integration of quantum mechanical calculations with experimental observations provides comprehensive insights into reaction energetics, transition state structures, and stereochemical outcomes [16] [17].

Density Functional Theory Applications

Density Functional Theory applications in cyclic terpene alcohol research encompass a broad spectrum of computational methodologies designed to elucidate reaction mechanisms and predict synthetic outcomes [18] [12] [19]. The B3LYP functional, employing the 6-31+G(d,p) basis set, has demonstrated reliable performance for electronic structure calculations of multi-methylated cyclopentene systems [18] [19]. This computational approach provides accurate predictions of molecular geometries, vibrational frequencies, and thermodynamic parameters essential for mechanistic analysis [12].

The M06-2X functional with 6-311+G(d,p) basis set offers enhanced accuracy for energy barrier calculations, particularly in systems exhibiting significant steric interactions [12] [17]. Comparative studies have shown that M06-2X calculations provide superior agreement with experimental thermodynamic data for cyclopentanol synthesis pathways, with mean absolute errors typically below 2 kcal/mol [12]. The computational protocol involves optimization of reactant, transition state, and product geometries, followed by frequency calculations to confirm the nature of stationary points [17].

Continuum solvation models, particularly the Polarizable Continuum Model, enable accurate representation of solvent effects on reaction energetics [17]. These calculations have revealed that solvent polarity significantly influences the thermodynamic favorability of cyclization reactions, with polar solvents generally stabilizing charged transition states [17]. The implementation of scaling factors for vibrational frequencies ensures accurate correlation with experimental infrared spectroscopic data [18].

Computational MethodBasis SetApplicationAccuracy
Density Functional Theory (B3LYP)6-31+G(d,p)Electronic structure calculationsReliable for most systems
Density Functional Theory (M06-2X)6-311+G(d,p)Thermodynamic parameter predictionHigher accuracy for energy barriers
Transition State Theory/Rice-Ramsberger-Kassel-MarcusVariousKinetic rate constant determinationGood for kinetic modeling
Direct MaxFlux with machine learning potentialMachine Learning PotentialUltra-fast transition state searchDensity Functional Theory-level accuracy

Natural Bond Orbital analysis provides detailed insight into electronic structure and coordination ability of cyclic terpene alcohol systems [18]. This approach reveals the electronic factors governing reactivity patterns and enables prediction of preferred reaction pathways based on orbital overlap considerations [19]. Principal component analysis of calculated electronic parameters facilitates identification of the most relevant descriptors for predicting reactivity trends across series of related compounds [19].

Transition State Analysis of Ring Formation

Transition state analysis of ring formation processes constitutes a critical component of computational reaction pathway modeling, providing detailed mechanistic insights into the energetic and geometric requirements for cyclization [13] [15] [20]. The Direct MaxFlux methodology, combined with machine learning potentials, enables ultra-fast identification of transition state structures with Density Functional Theory-level accuracy [13]. This approach has achieved remarkable computational efficiency, reducing transition state search times to an average of 4 minutes compared to conventional quantum mechanical scan-based methods [13].

Transition State Theory combined with Rice-Ramsberger-Kassel-Marcus modeling provides comprehensive kinetic analysis of ring formation processes [20]. For cyclopentene formation via hydrogen atom addition, the high-pressure rate expression has been determined as k∞ = 5.37 × 10^13 exp(-1213 K/T) cm³ mol⁻¹ s⁻¹, valid over the temperature range of 863 to 1167 K [20]. These calculations incorporate experimental branching ratios of approximately 3:1 for carbon-carbon versus carbon-hydrogen β-scission in cyclopentyl radical intermediates [20].

The mechanistic analysis of spiroalbatene biosynthesis exemplifies the power of computational transition state analysis in elucidating complex rearrangement processes [13]. This investigation revealed a concerted mechanism involving four simultaneous chemical events: one σ-bond cleavage and three σ-bond formations [13]. Detailed Density Functional Theory analysis demonstrated that conformational changes are required to achieve proper orbital alignment for efficient rearrangement [13].

ParameterCyclopentene FormationRing-Closing MetathesisRadical Cyclization
Activation Energy (kcal/mol)1.26 ± 0.2Variable (catalyst dependent)3-15 (system dependent)
Reaction CoordinateCarbon-carbon bond formationOlefin metathesis5-exo-dig cyclization
Transition State GeometryChair-like conformationMetallacyclobutane intermediateBent radical geometry
Rate Constant Expressionk = A·exp(-Ea/RT)Michaelis-Menten typeArrhenius expression
Temperature Range (K)298-2000298-373863-1167

Cation-stitching cascade mechanisms represent sophisticated examples of computational transition state analysis in terpene cyclization [15]. These investigations have revealed that the stereoselectivity of complex polycyclic terpene formation is determined through domino-type carbocation transportation along the terpene chain, involving multiple hydrogen shifts and ring rearrangements [15]. The computational analysis demonstrates that enzymes achieve exquisite control over reaction selectivity through precise active site architecture that constrains intermediate conformations [15].

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

140.120115130 g/mol

Monoisotopic Mass

140.120115130 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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